molecular formula C24H23NO B583618 (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone CAS No. 1427325-61-8

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone

Cat. No.: B583618
CAS No.: 1427325-61-8
M. Wt: 341.5
InChI Key: DRPAIIWSIJRPFH-UHFFFAOYSA-N
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Scientific Research Applications

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .

Mechanism of Action

Target of Action

The primary targets of the JWH 073 2-methylnaphthyl analog are the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The JWH 073 2-methylnaphthyl analog acts as a full agonist at both the CB1 and CB2 receptors . It binds to these receptors with a higher affinity than THC, the main psychoactive component of cannabis . This binding triggers a series of events within the cell, leading to changes in cellular activity.

Result of Action

The JWH 073 2-methylnaphthyl analog has been shown to produce behavioral effects very similar to THC in animals

Safety and Hazards

JWH 073 2-methylnaphthyl analog is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .

Future Directions

The biological and toxicological properties of JWH 073 2-methylnaphthyl analog have not been fully characterized . It is intended for forensic and research purposes . Future research could focus on further understanding its properties and potential applications or risks.

Biochemical Analysis

Biochemical Properties

The JWH 073 2-methylnaphthyl analog is known to interact with the CB1 and CB2 receptors . The nature of these interactions and the specific enzymes, proteins, and other biomolecules it interacts with are not yet fully characterized .

Cellular Effects

The cellular effects of the JWH 073 2-methylnaphthyl analog As a synthetic cannabinoid, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the JWH 073 2-methylnaphthyl analog is not fully characterized. It is known to bind to the CB1 and CB2 receptors

Temporal Effects in Laboratory Settings

The temporal effects of the JWH 073 2-methylnaphthyl analog in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet fully characterized .

Dosage Effects in Animal Models

The effects of different dosages of the JWH 073 2-methylnaphthyl analog in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet fully characterized .

Metabolic Pathways

The metabolic pathways that the JWH 073 2-methylnaphthyl analog is involved in, including any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not yet fully characterized .

Transport and Distribution

The transport and distribution of the JWH 073 2-methylnaphthyl analog within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not yet fully characterized .

Subcellular Localization

The subcellular localization of the JWH 073 2-methylnaphthyl analog and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully characterized .

Preparation Methods

The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .

Chemical Reactions Analysis

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .

Properties

IUPAC Name

(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAIIWSIJRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016557
Record name (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-61-8
Record name (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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